

Phomalactone Acetate: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Profile

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Compound of Interest

Compound Name: *Phomalactone acetate*

Cat. No.: *B15193525*

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Abstract

Phomalactone acetate, a naturally occurring δ -lactone, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological profile of **Phomalactone acetate**. Detailed spectroscopic data, including ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HR-MS), are presented to elucidate its molecular architecture. Furthermore, this document outlines experimental protocols for its synthesis and summarizes key quantitative biological data, offering valuable insights for researchers engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

Phomalactone acetate, systematically named (5S,6S)-5-(acetyloxy)-5,6-dihydro-6-[(1E)-1-propen-1-yl]-2H-pyran-2-one, is a derivative of the parent compound Phomalactone. Its molecular formula is $\text{C}_{10}\text{H}_{12}\text{O}_4$, with a corresponding molecular weight of 196.2 g/mol .[\[1\]](#)

The stereochemistry of **Phomalactone acetate** is defined by two chiral centers at the C5 and C6 positions of the dihydropyranone ring, both possessing an (S) configuration. Additionally,

the propenyl side chain at C6 exists as the (E)-isomer. This specific stereoisomeric form is crucial for its biological activity.

Table 1: Physicochemical Properties of **Phomalactone Acetate**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1]
Molecular Weight	196.2 g/mol	[1]
Stereochemistry	(5S, 6S, E)	[1]
Appearance	White crystalline solid	[2]

Spectroscopic Characterization

The structural elucidation of **Phomalactone acetate** is corroborated by extensive spectroscopic analysis.

¹H NMR (CDCl₃): The proton NMR spectrum reveals characteristic signals corresponding to the protons of the dihydropyranone ring, the propenyl side chain, and the acetyl group. Key chemical shifts (δ) are observed at approximately 6.96 (dd, J = 5.2, 9.6 Hz, 1H), 6.20 (d, J = 9.6 Hz, 1H), 5.94 (dq, J = 8, 14 Hz, 1H), 5.59 (ddq, J = 1.6, 6.8, 15.1 Hz, 1H), 5.24 (dd, J = 3.2, 5.6 Hz, 1H), 4.87 (dd, J = 2.8, 7.6 Hz, 1H), 2.04 (s, 3H, OAc), and 1.73 (dd, J = 1.2, 6.4 Hz, 3H) ppm.[2]

¹³C NMR (CDCl₃): The carbon NMR spectrum displays ten distinct signals, confirming the molecular formula. The carbonyl carbons of the lactone and the acetate group resonate at δ 162.65 and 170.01 ppm, respectively.[2] Other significant peaks are found at δ 140.78, 133.01, 124.69, 123.49, 79.44, 64.15, 20.61, and 17.93 ppm.[2]

High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis provides the exact mass of the molecule, further confirming its elemental composition. The protonated molecule [M+H]⁺ is observed at m/z 197.081385 (calculated for C₁₀H₁₃O₄, 197.081385).[2]

Experimental Protocols

Synthesis of Phomalactone Acetate from Phomalactone

A detailed protocol for the laboratory synthesis of **Phomalactone acetate** from its precursor, Phomalactone, is described below.^[2]

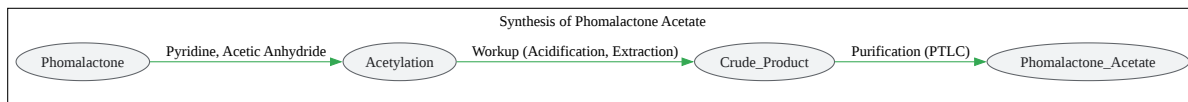
Materials:

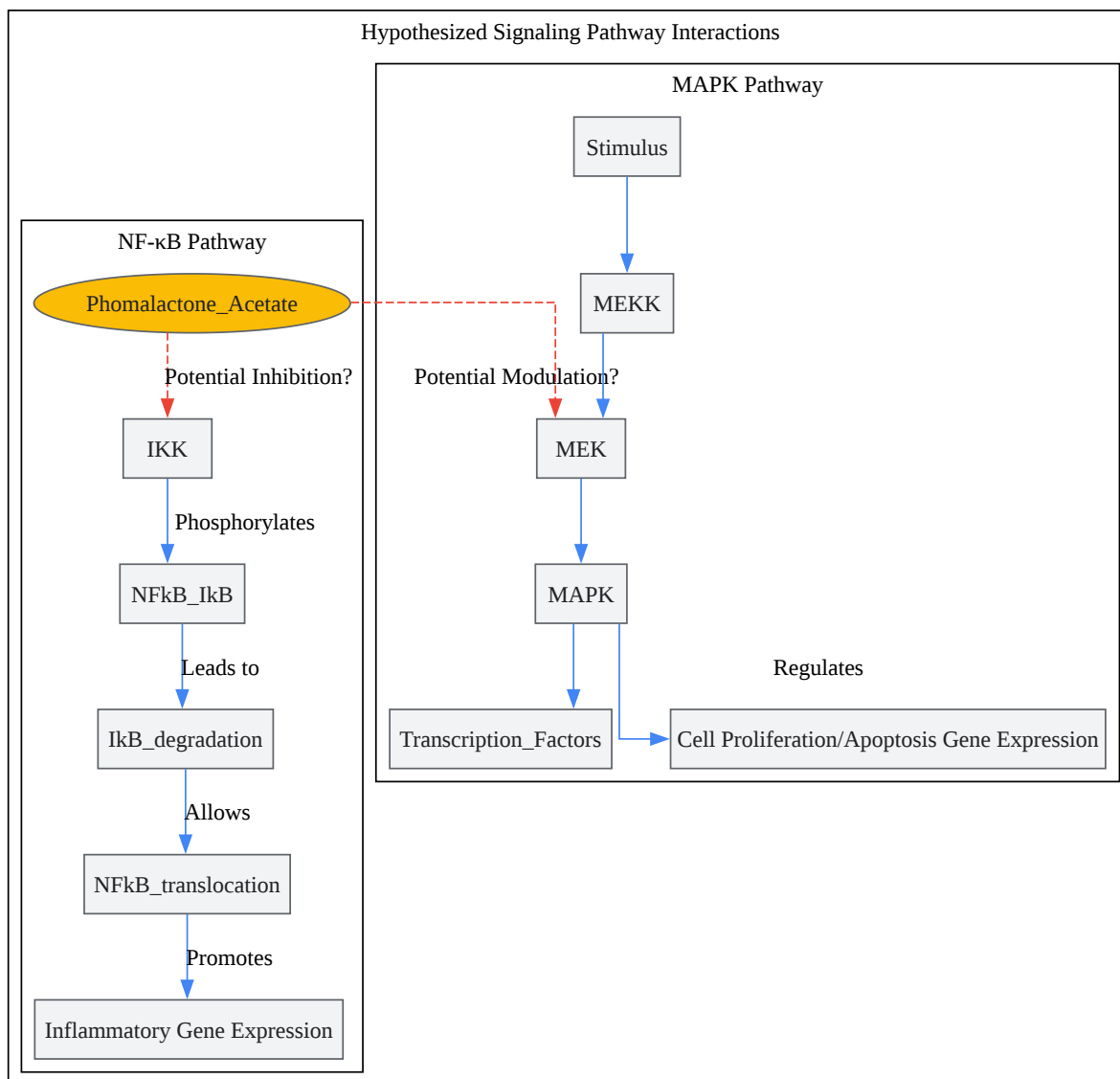
- Phomalactone
- Pyridine
- Acetic anhydride
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Preparative thin-layer chromatography (PTLC) plates (silica gel)
- Developing solvent for PTLC (e.g., 5% isopropanol in dichloromethane)

Procedure:

- Dissolve Phomalactone (e.g., 40 mg, 0.25 mmol) in pyridine (4 mL) in a suitable reaction vessel.
- Add acetic anhydride (e.g., 0.1 mL, 0.9 mmol) to the solution.
- Stir the reaction mixture at ambient temperature for 12 hours.

- After the reaction is complete, cool the mixture in an ice bath.
- Acidify the reaction mixture with 1N HCl (20 mL).
- Extract the aqueous mixture with ethyl acetate (2 x 30 mL).
- Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a pale yellow viscous oil.
- Purify the crude product by preparative thin-layer chromatography using a suitable solvent system (e.g., 5% isopropanol in CH_2Cl_2) to yield **Phomalactone acetate** as a white crystalline solid (e.g., 32 mg).[\[2\]](#)





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References

- 1. Phomalactone as the Active Constituent against Mosquitoes from *Nigrospora spherica* [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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